1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: is a complex organic compound with the molecular formula C17H20Cl2N2O and a molecular weight of 339.26 g/mol This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring and an azetidine ring attached to a dichlorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the cyclopentane-pyrrole ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the azetidine ring: This step involves the formation of the azetidine ring, which can be done through nucleophilic substitution reactions.
Attachment of the dichlorophenyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-Dichlorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine stands out due to its unique structural features and chemical properties. Similar compounds include:
This compound: analogs with different substituents on the phenyl ring.
Cyclopentane-pyrrole derivatives: Compounds with similar ring systems but different functional groups.
Azetidine derivatives: Compounds with the azetidine ring but different attached groups.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c18-13-4-5-15(16(19)6-13)17(22)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKKMJGVBYIPKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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